molecular formula C20H22N2O5S B4588300 N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide

Cat. No.: B4588300
M. Wt: 402.5 g/mol
InChI Key: XPYGQDCWPUUOMS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study presented the synthesis and crystal structure analysis of benzamide derivatives, including those similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide. These compounds have shown potential applications in identifying binding sites for allosteric modulators of certain receptors, suggesting their importance in drug development and receptor biology (Wu et al., 2014).

Enzymatic Metabolism

Research into the metabolic pathways of similar novel antidepressants has elucidated the role of various cytochrome P450 enzymes in their oxidative metabolism. This knowledge aids in understanding the drug's pharmacokinetics and interactions with other substances, highlighting the compound's complexity and the necessity for thorough metabolic studies (Hvenegaard et al., 2012).

Antifungal and Antimicrobial Activities

N-substituted derivatives of related compounds have been synthesized and characterized, showing promising antifungal and antimicrobial activities. This suggests potential applications in treating infections and diseases caused by fungi and bacteria, expanding the compound's utility beyond its initial pharmacological targets (Weiqun et al., 2005).

Pharmacokinetics and Bioactivity

Investigations into the pharmacokinetic properties and bioactivity of benzamide derivatives have identified compounds with favorable profiles for further development. Such studies are crucial for the advancement of new therapeutics, providing foundational knowledge for optimizing absorption, distribution, metabolism, and excretion (ADME) properties (Khatiwora et al., 2013).

Neurological Applications

A particular focus on derivatives targeting serotonin receptors indicates potential applications in treating neurological and psychiatric disorders. The exploration of compounds as serotonin receptor agonists or antagonists underscores the importance of such derivatives in developing treatments for conditions like depression, anxiety, and schizophrenia (Norman et al., 1996).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(21-13-15-4-9-18-19(12-15)27-14-26-18)16-5-7-17(8-6-16)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGQDCWPUUOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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